N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide
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Overview
Description
N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide is a synthetic organic compound It is characterized by its complex structure, which includes diethyl, alanyl, and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in the synthesis may include diethylamine, L-alanine, and 1-methyl-1-phenylethylamine. Reaction conditions often involve the use of solvents such as dichloromethane or methanol, and catalysts like EDCI or DCC for peptide coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide exerts its effects would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-L-alaninamide can be compared with other peptide-based compounds, such as:
- N,N-Diethyl-L-alanyl-L-alaninamide
- N,N-Diethyl-L-alanyl-N-(1-methyl-1-phenylethyl)-glycinamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique chemical properties and biological activities.
Properties
CAS No. |
101623-02-3 |
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Molecular Formula |
C19H31N3O2 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-2-(diethylamino)propanoyl]-2-(2-phenylpropan-2-ylamino)propanamide |
InChI |
InChI=1S/C19H31N3O2/c1-7-22(8-2)15(4)18(24)20-17(23)14(3)21-19(5,6)16-12-10-9-11-13-16/h9-15,21H,7-8H2,1-6H3,(H,20,23,24)/t14-,15-/m0/s1 |
InChI Key |
PXEVNNSRNZHMBU-GJZGRUSLSA-N |
Isomeric SMILES |
CCN(CC)[C@@H](C)C(=O)NC(=O)[C@H](C)NC(C)(C)C1=CC=CC=C1 |
Canonical SMILES |
CCN(CC)C(C)C(=O)NC(=O)C(C)NC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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